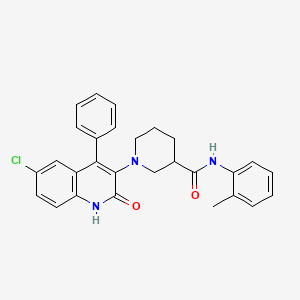![molecular formula C22H24N4O4 B10871187 2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10871187.png)
2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C19H17N3O4. It is known for its unique structure, which includes a methoxyphenoxy group, an indole derivative, and an acetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves several steps. One common synthetic route starts with the preparation of 2-(2-methoxyphenoxy)ethanamine, which is then reacted with various reagents to form the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)ethanamine hydrochloride: This compound shares the methoxyphenoxy group but differs in its overall structure and properties.
2-Methoxyphenol: Another related compound with a simpler structure, used in various chemical applications
The uniqueness of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-10-4-5-11-19(18)30-14-20(27)23-24-21-16-8-2-3-9-17(16)26(22(21)28)15-25-12-6-7-13-25/h2-5,8-11,28H,6-7,12-15H2,1H3 |
InChI Key |
FJSAPSMORCRNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid](/img/structure/B10871104.png)
![3-(2-{[4-(Tert-butyl)phenoxy]methyl}-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1-propanol](/img/structure/B10871120.png)
![[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10871126.png)
![6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10871133.png)

![4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10871146.png)
![5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10871147.png)
![2-[(2,6-dichlorobenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10871155.png)
![2-{1-benzyl-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10871163.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10871167.png)
![4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10871176.png)
![2-(2-methoxyphenyl)-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10871191.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10871192.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10871197.png)
